![molecular formula C20H21F2N7O B2730816 N-(4-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040653-09-5](/img/structure/B2730816.png)
N-(4-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Description
N-(4-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21F2N7O and its molecular weight is 413.433. The purity is usually 95%.
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Scientific Research Applications
Development of Fluorine-18-Labeled Antagonists
- A study by Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, including compounds with 4-fluorobenzoic acid and other acids, for radiolabeling with fluorine-18. These derivatives were evaluated for their biological properties in rats, showing potential for assessing dynamic changes in serotonin levels (Lang et al., 1999).
Antimicrobial Applications
- Jadhav et al. (2017) reported the synthesis of compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides, exhibiting moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
Synthesis and Biological Evaluation
- Sanjeevarayappa et al. (2015) focused on synthesizing and characterizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, evaluating its antibacterial and anthelmintic activities, showing moderate effectiveness (Sanjeevarayappa et al., 2015).
Antiviral and Antimicrobial Activities
- Reddy et al. (2013) synthesized derivatives of piperazine doped with febuxostat, evaluating them for anti-TMV and antimicrobial activities, with some derivatives showing promising results (Reddy et al., 2013).
Mycobacterium Tuberculosis GyrB Inhibitors
- Jeankumar et al. (2013) developed compounds as potential inhibitors of Mycobacterium tuberculosis GyrB ATPase, with some compounds showing significant inhibitory activity (Jeankumar et al., 2013).
Inotropic Evaluation
- Liu et al. (2009) synthesized derivatives for evaluation of positive inotropic activity, with certain derivatives showing favorable activity compared to standard drugs (Liu et al., 2009).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N7O/c21-16-3-1-15(2-4-16)13-23-20(30)28-11-9-27(10-12-28)14-19-24-25-26-29(19)18-7-5-17(22)6-8-18/h1-8H,9-14H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDLHQGCSCYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide |
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